Phenyl chloromethanesulfonate

概要

説明

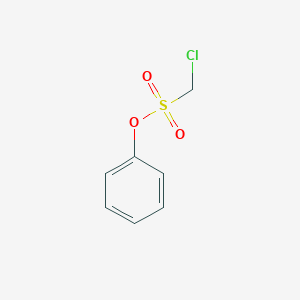

Phenyl chloromethanesulfonate is an organic compound with the molecular formula C7H7ClO3S. It is a sulfonate ester derived from chloromethanesulfonic acid and phenol. This compound is known for its reactivity and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions: Phenyl chloromethanesulfonate can be synthesized through the reaction of chloromethanesulfonyl chloride with phenol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5OH+ClCH2SO2Cl→C6H5OCH2SO2Cl+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

化学反応の分析

Types of Reactions: Phenyl chloromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions where the chloromethanesulfonate group is replaced by a nucleophile. Common nucleophiles include amines, alcohols, and thiols.

Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form phenol and chloromethanesulfonic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Hydrolysis: This reaction can be carried out under acidic or basic conditions, with water or aqueous sodium hydroxide as the reagent.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products such as phenyl azide, phenyl thiocyanate, and phenylamine can be formed.

Hydrolysis: The major products are phenol and chloromethanesulfonic acid.

科学的研究の応用

Organic Synthesis

Phenyl chloromethanesulfonate serves as a valuable reagent in organic synthesis due to its ability to introduce sulfonate groups into organic molecules. Its applications include:

- Synthesis of Sulfonates : It is commonly used to synthesize aryl sulfonates, which are important intermediates in the production of pharmaceuticals and agrochemicals. The introduction of sulfonate groups enhances the solubility and reactivity of organic compounds.

- Formation of Thioethers : The compound can facilitate the formation of thioether linkages through nucleophilic substitution reactions with thiols. This is particularly useful in the synthesis of complex organic molecules where thioether functionalities are required.

- Sulfation Reactions : this compound can participate in sulfation reactions, where it acts as a sulfonating agent. This is significant in the modification of natural products and the development of new materials with tailored properties.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for:

- Drug Development : It plays a role in the synthesis of various drug candidates by introducing sulfonate groups that can enhance biological activity and pharmacokinetic properties. For instance, sulfonated derivatives often exhibit improved solubility and bioavailability.

- Synthesis of Antiviral Agents : Research has indicated that this compound derivatives may be effective in synthesizing antiviral compounds, contributing to the development of treatments for viral infections.

- Peptide Synthesis : The compound is employed in peptide synthesis, particularly in forming peptide bonds involving sulfonated amino acids. This application is crucial for creating modified peptides with enhanced stability and activity.

Agrochemical Applications

This compound finds significant use in agrochemicals:

- Pesticide Formulation : It is used in the formulation of pesticides where sulfonate groups are essential for improving the efficacy and stability of active ingredients. The incorporation of this compound can enhance the performance profile of agrochemicals.

- Herbicides : The compound has been explored for use in herbicides, contributing to the development of selective herbicides that minimize damage to non-target plants while effectively controlling weeds.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Synthesis of Aryl Sulfonates | Demonstrated efficient conversion rates and high yields when using this compound as a sulfonating agent. |

| Study 2 | Drug Development | Identified several drug candidates synthesized using this compound that showed enhanced solubility and bioactivity compared to their non-sulfonated counterparts. |

| Study 3 | Agrochemical Formulation | Developed a novel herbicide formulation that exhibited improved efficacy against target weeds while being safe for surrounding crops. |

作用機序

The mechanism of action of phenyl chloromethanesulfonate involves its reactivity as an electrophile. The chloromethanesulfonate group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

類似化合物との比較

Benzyl Chloromethanesulfonate: Similar in structure but with a benzyl group instead of a phenyl group.

Methyl Chloromethanesulfonate: Contains a methyl group instead of a phenyl group.

Ethyl Chloromethanesulfonate: Contains an ethyl group instead of a phenyl group.

Uniqueness: Phenyl chloromethanesulfonate is unique due to its phenyl group, which imparts distinct reactivity and properties compared to its analogs. The phenyl group can participate in additional reactions, such as electrophilic aromatic substitution, which is not possible with the methyl or ethyl analogs.

生物活性

Phenyl chloromethanesulfonate (PCMS) is a sulfonate compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties and environmental applications. This article explores the diverse biological activities associated with PCMS, including its effects on microbial communities, its potential as a methanogenesis inhibitor, and its implications in agricultural practices.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl group attached to a chloromethanesulfonate moiety. This unique structure contributes to its reactivity and biological interactions. The compound is known for its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Activity

PCMS has been investigated for its antimicrobial properties, particularly against various bacterial strains. A study focusing on chloroacetamides, related compounds, demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The study highlighted that the biological activity varied significantly with the position of substituents on the phenyl ring, indicating that structural modifications could enhance efficacy against specific pathogens .

Inhibition of Methanogenesis

Recent research has revealed that derivatives of PCMS, specifically (4-hydroxyphenyl) chloromethanesulfonate (C-1), exhibit strong inhibitory effects on methanogenesis in paddy soils. This inhibition primarily targets the archaeal community, particularly Methanosarcina spp., disrupting the aceticlastic methanogenesis pathway. The study found that C-1 did not significantly alter bacterial communities but effectively reduced methane emissions, which are critical in mitigating greenhouse gas contributions from agricultural practices .

The mechanism by which C-1 inhibits methanogenesis appears to differ from established inhibitors like 2-bromoethanesulfonate (BES), which targets methyl-coenzyme M reductase. This distinction suggests that C-1 could be further explored as an environmentally friendly alternative for reducing methane emissions from rice paddies, one of the largest sources of methane in agriculture .

Environmental Implications

The application of PCMS and its derivatives in agricultural settings presents opportunities for improving sustainability. By inhibiting methane production, these compounds can help mitigate climate change impacts associated with agriculture. Field trials are necessary to validate laboratory findings and assess long-term effects on soil health and microbial diversity.

Summary of Research Findings

Case Studies

- Antimicrobial Testing : In a study evaluating various chloroacetamides, compounds with halogenated phenyl rings showed promising antimicrobial activity against MRSA and other pathogens. The results underscore the importance of molecular structure in determining biological efficacy .

- Methane Emission Reduction : Laboratory tests demonstrated that C-1 significantly inhibited methane production in flooded soils without adversely affecting bacterial populations, indicating its potential as an agricultural additive for reducing greenhouse gases .

特性

IUPAC Name |

phenyl chloromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c8-6-12(9,10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSNYNWVSABRAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。